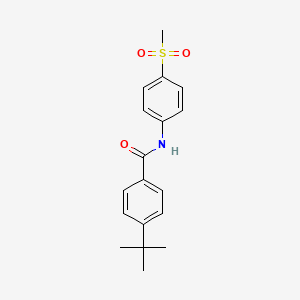

4-(tert-butyl)-N-(4-(methylsulfonyl)phenyl)benzamide

Description

4-(tert-Butyl)-N-(4-(methylsulfonyl)phenyl)benzamide is a benzamide derivative characterized by a tert-butyl substituent on the benzoyl ring and a methylsulfonyl group on the aniline moiety. The methylsulfonyl group, a strong electron-withdrawing substituent, may influence electronic properties, solubility, and intermolecular interactions (e.g., hydrogen bonding via sulfonyl oxygen) . This compound is synthetically accessible via amide coupling reactions, such as those employing HBTU or DCC as coupling agents, similar to related benzamides .

Properties

IUPAC Name |

4-tert-butyl-N-(4-methylsulfonylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-18(2,3)14-7-5-13(6-8-14)17(20)19-15-9-11-16(12-10-15)23(4,21)22/h5-12H,1-4H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZOIWHXOTGQFLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-N-(4-(methylsulfonyl)phenyl)benzamide typically involves the following steps:

Formation of the tert-butyl group: This can be achieved through the alkylation of phenol with isobutene in the presence of an acid catalyst.

Introduction of the methylsulfonyl group: This step involves the sulfonation of the phenyl ring using methylsulfonyl chloride in the presence of a base such as pyridine.

Formation of the benzamide moiety: The final step involves the reaction of the sulfonated phenyl compound with benzoyl chloride in the presence of a base to form the benzamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(tert-butyl)-N-(4-(methylsulfonyl)phenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The benzamide moiety can be reduced to form amine derivatives.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemical Synthesis and Properties

Synthesis Methods

The synthesis of 4-(tert-butyl)-N-(4-(methylsulfonyl)phenyl)benzamide typically involves several key steps:

- Formation of the tert-butyl group : Achieved through the alkylation of phenol with isobutene using an acid catalyst.

- Introduction of the methylsulfonyl group : This is done via sulfonation of the phenyl ring with methylsulfonyl chloride in the presence of a base like pyridine.

- Formation of the benzamide moiety : The final step involves reacting the sulfonated phenyl compound with benzoyl chloride and a base to yield the benzamide.

Chemistry

- Building Block in Organic Synthesis : The compound serves as a precursor for synthesizing more complex molecules, facilitating advancements in organic chemistry.

Biology

- Antimicrobial Properties : Research indicates that derivatives of compounds similar to this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structural features have shown promising results in inhibiting bacterial growth .

- Anticancer Potential : Ongoing studies are exploring its efficacy as an anticancer agent, particularly through its interactions with specific molecular targets involved in tumor growth and metastasis .

Medicine

- Therapeutic Applications : The compound is under investigation for its potential therapeutic roles in treating various diseases, including cancer and bacterial infections. Its unique structure may allow it to interact with biological pathways effectively, making it a candidate for drug development .

Industrial Applications

- Specialty Chemicals Production : In the industrial sector, this compound is utilized in producing specialty chemicals and materials, leveraging its chemical properties for various applications.

Case Studies and Comparative Analysis

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-(4-(methylsulfonyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzamides

Substituent Effects on Electronic and Steric Properties

- Electron-Donating vs. Electron-Withdrawing Groups: 4-tert-Butyl-N-(4-methoxyphenyl)benzamide (): The methoxy group is electron-donating, increasing electron density on the aniline ring. 4-Bromo-N-(2-nitrophenyl)benzamide (): Both bromo and nitro groups are electron-withdrawing, but the nitro group is more polarizable. The tert-butyl group in the target compound provides steric hindrance, which may reduce off-target interactions compared to planar nitro substituents .

- Heterocyclic Modifications: 4-(tert-Butyl)-N-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzamide (): Incorporation of a pyrazole ring introduces additional hydrogen-bonding sites and conformational flexibility. The methylsulfonyl group in the target compound lacks such flexibility but offers stronger dipole interactions .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

- The tert-butyl group increases logP (lipophilicity), enhancing blood-brain barrier penetration, while the methylsulfonyl group improves aqueous solubility via dipole interactions. Comparatively, methoxy or ethoxy substituents (e.g., ) balance lipophilicity and solubility but lack the sulfonyl group’s polarity .

Metabolic Stability

- In contrast, compounds with nitro groups () or primary amines () are more prone to metabolic degradation .

Comparative Data Table

*Predicted using ADMETLab 2.0 (similar to ).

Biological Activity

4-(tert-butyl)-N-(4-(methylsulfonyl)phenyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews various studies that explore its mechanisms of action, biological effects, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a tert-butyl group and a methylsulfonyl moiety attached to a benzamide backbone. This unique combination of functional groups contributes to its biological activity and specificity towards certain molecular targets.

Research indicates that this compound interacts with specific enzymes and receptors, modulating their activity. It is believed to inhibit certain kinases involved in cell signaling pathways, which can lead to anti-inflammatory and anticancer effects. The exact molecular targets are still under investigation, but preliminary studies suggest significant interactions with cellular pathways associated with tumor growth and inflammation.

Antimicrobial Properties

Preliminary studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. Its derivatives have been tested for effectiveness against both Gram-negative and Gram-positive bacteria, demonstrating promising results in inhibiting bacterial growth .

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies have reported that it can induce apoptosis in cancer cell lines, suggesting potential as a therapeutic agent in oncology . The structure-activity relationship (SAR) analysis indicates that the presence of the methylsulfonyl group enhances its cytotoxic effects against specific cancer cells.

Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on human cancer cell lines. The results indicated an IC50 value of approximately 15 µM against A-431 epidermoid carcinoma cells, showcasing its potential as an effective anticancer agent .

Study 2: Antimicrobial Activity

In another study, derivatives of this compound were synthesized and tested for antibacterial activity. Compounds with similar structural features demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with some exhibiting minimum inhibitory concentrations (MICs) below 10 µg/mL .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity | IC50/MIC Values |

|---|---|---|---|

| 4-tert-Butylphenol | Lacks benzamide moiety | Moderate antibacterial activity | >20 µg/mL |

| N-(4-Methylsulfonylphenyl)benzamide | Similar structure without tert-butyl | Low anticancer efficacy | Not specified |

| 4-(aminomethyl)benzamide | Different substituents | High antiviral activity against filoviruses | EC50 < 1 µM |

This table highlights the unique properties of this compound compared to similar compounds, particularly its enhanced biological activities attributed to the combination of the tert-butyl and methylsulfonyl groups.

Q & A

Q. How can researchers optimize the synthesis of 4-(tert-butyl)-N-(4-(methylsulfonyl)phenyl)benzamide to achieve high yields and purity?

- Methodological Answer : Synthesis optimization involves:

- Reagent Selection : Use triethylamine or sodium bicarbonate as bases to facilitate nucleophilic substitutions .

- Solvent Systems : Dichloromethane (DCM) or dimethylformamide (DMF) under inert atmospheres (e.g., nitrogen) improve reaction efficiency .

- Temperature Control : Maintain reactions at 0–25°C during sulfonylation steps to minimize side products .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for high purity (>95%) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d6) to confirm aromatic protons (δ 7.2–8.1 ppm), tert-butyl group (δ 1.3 ppm), and methylsulfonyl resonances (δ 3.1 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS should match the molecular ion peak (e.g., [M+H]⁺ at m/z 386.2) .

- Infrared Spectroscopy (IR) : Validate carbonyl (C=O, ~1650 cm⁻¹) and sulfonyl (S=O, ~1150/1300 cm⁻¹) stretches .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

- Methodological Answer :

- Solubility Screening : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectrophotometry (λ = 250–300 nm) .

- Stability Studies : Incubate at 37°C for 24–72 hours; monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Antimicrobial Activity : Use broth microdilution (MIC assays) against S. aureus and E. coli .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) with positive controls (celecoxib) .

Q. How should researchers design dose-response studies to evaluate pharmacological effects?

- Methodological Answer :

- Dose Range : Test 0.1–100 µM in triplicate, using logarithmic increments .

- Controls : Include vehicle (DMSO ≤0.1%) and reference compounds (e.g., doxorubicin for cytotoxicity) .

- Data Analysis : Fit sigmoidal curves (GraphPad Prism) to calculate EC₅₀/IC₅₀ values .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Compare docking scores (AutoDock Vina) with experimental IC₅₀ values to refine binding hypotheses .

- SAR Studies : Synthesize analogs (e.g., replacing tert-butyl with cyclopropyl) to validate key pharmacophores .

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may explain discrepancies .

Q. How can researchers extrapolate in vitro results to in vivo models while addressing pharmacokinetic challenges?

- Methodological Answer :

- ADME Profiling :

- Absorption : Caco-2 permeability assay .

- Metabolic Stability : Incubate with liver microsomes (human/rat); quantify parent compound via LC-MS .

- In Vivo Dosing : Calculate allometric scaling from in vitro IC₅₀ (e.g., 10 mg/kg in mice) .

Q. What experimental designs mitigate off-target effects in mechanistic studies?

- Methodological Answer :

- Proteome Profiling : Use affinity pulldown with biotinylated probes and mass spectrometry .

- CRISPR Knockout : Validate target engagement by comparing wild-type vs. gene-edited cell lines .

- Selectivity Panels : Screen against related enzymes (e.g., COX-1 vs. COX-2) .

Q. How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?

- Methodological Answer :

- QSAR Models : Train algorithms on BBB permeability datasets (e.g., logBB) to predict substituent effects .

- PAMPA-BBB Assay : Validate predictions using artificial membrane permeability assays .

- Structural Modifications : Introduce polar groups (e.g., -OH) to balance lipophilicity (clogP <3) .

Q. What methodologies validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Transcriptomics : RNA-seq to identify differentially expressed pathways post-treatment .

- Thermal Proteome Profiling (TPP) : Detect target engagement by monitoring protein thermal shifts .

- In Vivo Imaging : Use fluorescently labeled analogs for biodistribution studies in zebrafish models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.